Cas no 2089301-64-2 (Methyl 3-chloro-1H-pyrazole-4-carboxylate)
Methyl 3-chloro-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-chloro-1H-pyrazole-4-carboxylate
- Methyl 5-chloro-1H-pyrazole-4-carboxylate
- E77111
- Methyl3-chloro-1H-pyrazole-4-carboxylate
- BS-52052
- 2089301-64-2
-
- Inchi: 1S/C5H5ClN2O2/c1-10-5(9)3-2-7-8-4(3)6/h2H,1H3,(H,7,8)
- InChI Key: JRXOEEUOYWFKHF-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=O)OC)C=NN1
Computed Properties
- Exact Mass: 160.0039551g/mol
- Monoisotopic Mass: 160.0039551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 55
Methyl 3-chloro-1H-pyrazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X34525-100mg |
Methyl 3-chloro-1H-pyrazole-4-carboxylate |
2089301-64-2 | 97% | 100mg |
¥352.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X34525-250mg |
Methyl 3-chloro-1H-pyrazole-4-carboxylate |
2089301-64-2 | 97% | 250mg |
¥599.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DE628-200mg |
Methyl 3-chloro-1H-pyrazole-4-carboxylate |
2089301-64-2 | 97% | 200mg |
1124.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DE628-50mg |
Methyl 3-chloro-1H-pyrazole-4-carboxylate |
2089301-64-2 | 97% | 50mg |
450.0CNY | 2021-07-15 | |
| Chemenu | CM514449-100mg |
Methyl 3-chloro-1H-pyrazole-4-carboxylate |
2089301-64-2 | 97% | 100mg |
$70 | 2022-06-12 | |
| Chemenu | CM514449-250mg |
Methyl 3-chloro-1H-pyrazole-4-carboxylate |
2089301-64-2 | 97% | 250mg |
$112 | 2022-06-12 | |
| Chemenu | CM514449-1g |
Methyl 3-chloro-1H-pyrazole-4-carboxylate |
2089301-64-2 | 97% | 1g |
$300 | 2022-06-12 | |
| Aaron | AR01KKY3-5g |
Methyl3-chloro-1H-pyrazole-4-carboxylate |
2089301-64-2 | 97% | 5g |
$693.00 | 2025-02-12 | |
| Aaron | AR01KKY3-1g |
Methyl3-chloro-1H-pyrazole-4-carboxylate |
2089301-64-2 | 97% | 1g |
$260.00 | 2025-02-12 | |
| Aaron | AR01KKY3-100mg |
Methyl3-chloro-1H-pyrazole-4-carboxylate |
2089301-64-2 | 97% | 100mg |
$61.00 | 2025-02-12 |
Methyl 3-chloro-1H-pyrazole-4-carboxylate Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on Methyl 3-chloro-1H-pyrazole-4-carboxylate
Methyl 3-chloro-1H-pyrazole-4-carboxylate (CAS No. 2089301-64-2): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 3-chloro-1H-pyrazole-4-carboxylate, identified by its CAS number 2089301-64-2, is a versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound, featuring a pyrazole core with chloro and ester functional groups, serves as a crucial building block in the synthesis of various biologically active molecules. The unique structural attributes of Methyl 3-chloro-1H-pyrazole-4-carboxylate make it particularly valuable for the development of novel therapeutic agents targeting a range of diseases.
The pyrazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of a chloro substituent at the 3-position and an ester group at the 4-position enhances the reactivity and functionalization potential of this molecule. Such modifications allow for further derivatization, enabling the creation of diverse chemical libraries for drug discovery.
In recent years, there has been a surge in research focused on developing new treatments for inflammatory and autoimmune diseases. Methyl 3-chloro-1H-pyrazole-4-carboxylate has emerged as a key intermediate in the synthesis of novel anti-inflammatory agents. Studies have demonstrated its utility in generating compounds that exhibit potent inhibitory activity against cyclooxygenase (COX) enzymes, which are central to the inflammatory response. The ester group in this molecule can be readily hydrolyzed to yield carboxylic acids, facilitating further chemical transformations into more complex drug candidates.
Moreover, the chloro substituent provides a handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines and thiols. This flexibility has been exploited in the synthesis of kinase inhibitors, which are critical in treating cancers and other chronic diseases. Recent publications highlight the use of Methyl 3-chloro-1H-pyrazole-4-carboxylate as a precursor in developing small-molecule inhibitors targeting tyrosine kinases, which play a pivotal role in cell signaling pathways.
The compound's structural features also make it an attractive candidate for exploring new therapeutic modalities. For instance, pyrazole derivatives have shown promise in antiviral applications. Researchers have leveraged the reactivity of Methyl 3-chloro-1H-pyrazole-4-carboxylate to synthesize molecules with inhibitory effects against viral proteases and polymerases. These efforts align with global efforts to develop broad-spectrum antiviral agents capable of addressing emerging viral threats.
In addition to its pharmaceutical applications, Methyl 3-chloro-1H-pyrazole-4-carboxylate has found utility in materials science. The pyrazole core can be incorporated into polymers and coatings to enhance their thermal stability and mechanical properties. The presence of both chloro and ester groups allows for covalent attachment to various substrates, making it a valuable component in advanced material synthesis.
The synthesis of Methyl 3-chloro-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions starting from readily available pyrazole derivatives. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. These synthetic routes underscore the compound's importance as a synthetic intermediate in industrial-scale pharmaceutical production.
Ongoing research continues to uncover new applications for Methyl 3-chloro-1H-pyrazole-4-carboxylate. Innovations in computational chemistry and high-throughput screening are accelerating the discovery of novel derivatives with enhanced biological activity. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients worldwide.
In conclusion, Methyl 3-chloro-1H-pyrazole-4-carboxylate (CAS No. 2089301-64-2) is a multifaceted compound with significant implications in pharmaceutical synthesis and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers developing new drugs and advanced materials. As scientific understanding progresses, the potential applications of this compound are expected to expand, further solidifying its role as a cornerstone in modern chemical research.
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